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Introduction
In the landscape of synthetic organic chemistry and materials science, halogenated aromatic

aldehydes serve as pivotal building blocks. Their unique electronic properties and reactivity

profiles make them indispensable precursors for a wide array of complex molecules. Among

these, 2,3,5-Triiodobenzaldehyde (C₇H₃I₃O) stands out due to its heavily substituted aromatic

core. The presence of three bulky, electron-withdrawing iodine atoms profoundly influences the

molecule's steric and electronic characteristics, offering a unique platform for synthetic

transformations. This guide provides a comprehensive technical overview of 2,3,5-
Triiodobenzaldehyde, detailing its chemical and physical properties, spectroscopic signature,

synthetic utility, and safety protocols, tailored for researchers and professionals in drug

development and chemical synthesis.

Core Molecular Identity and Structure
2,3,5-Triiodobenzaldehyde is a halogenated aromatic aldehyde where a benzene ring is

substituted with an aldehyde group (-CHO) and three iodine atoms at the 2, 3, and 5 positions.

[1][2] This substitution pattern creates a sterically hindered and electron-deficient aromatic

system.
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dot graph { graph [layout=neato, overlap=false, splines=true, maxiter=1000,

bgcolor="#FFFFFF"]; node [shape=plaintext, fontname="Helvetica", fontsize=12,

fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

// Define nodes for the benzene ring C1 [label="C", pos="0,1.5!"]; C2 [label="C",

pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C",

pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"];

// Define nodes for substituents CHO_C [label="C", pos="2.6,1.5!"]; CHO_H [label="H",

pos="3.4,0.75!"]; CHO_O [label="O", pos="3.4,2.25!"]; I2 [label="I", pos="-2.6,1.5!"]; I3

[label="I", pos="-2.6,-1.5!"]; I5 [label="I", pos="2.6,-1.5!"]; H4 [label="H", pos="0,-2.5!"]; H6

[label="H", pos="2.3,0!"];

// Draw bonds C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5

-- C6 [label=""]; C6 -- C1 [label=""];

// Double bonds edge [style=bold]; C1 -- C2; C3 -- C4; C5 -- C6;

// Substituent bonds edge [style=solid]; C1 -- CHO_C; CHO_C -- CHO_H; CHO_C -- CHO_O

[style=bold]; C2 -- I2; C3 -- I3; C5 -- I5; C4 -- H4; C6 -- H6;

} Caption: Chemical structure of 2,3,5-Triiodobenzaldehyde.

Physicochemical Properties
The physical characteristics of 2,3,5-Triiodobenzaldehyde are dictated by its high molecular

weight and the presence of polarizable iodine atoms. These properties are critical for selecting

appropriate solvents, reaction conditions, and purification techniques.
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Property Value Source(s)

CAS Number 477534-99-9 [3]

Molecular Formula C₇H₃I₃O [3]

Molecular Weight 483.81 g/mol [1][3]

Appearance Off-white to light brown solid [1]

Melting Point 134-138 °C [1]

Boiling Point 413.1 ± 45.0 °C (Predicted) [1]

Density 2.891 ± 0.06 g/cm³ (Predicted) [1]

Solubility

Information not widely

available for the aldehyde, but

related compounds like 2,3,5-

triiodobenzoic acid are

insoluble in water and soluble

in polar organic solvents like

ethanol and DMSO.[4][5][6][7]

Similar solubility is expected.

N/A

Synthesis and Chemical Reactivity
As a halogenated benzaldehyde, 2,3,5-Triiodobenzaldehyde is a valuable intermediate in

organic synthesis.[1][2] Its primary utility lies in its ability to be transformed into other functional

groups or to serve as a scaffold for building more complex molecules.

The aldehyde functional group is susceptible to a variety of transformations:

Oxidation: Can be readily oxidized to the corresponding 2,3,5-triiodobenzoic acid, a

compound with known applications as a plant growth regulator and a precursor in medicinal

chemistry.[4][6]

Reduction: Can be reduced to form 2,3,5-triiodobenzyl alcohol.
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Nucleophilic Addition: The aldehyde carbonyl is electrophilic and can react with various

nucleophiles (e.g., Grignard reagents, organolithiums) to form secondary alcohols.

Condensation Reactions: Can participate in reactions like the Wittig or Horner-Wadsworth-

Emmons reactions to form alkenes.

The iodine substituents are relatively stable but can participate in metal-catalyzed cross-

coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the formation of C-C bonds

at specific positions on the aromatic ring. This makes the molecule a versatile precursor for

creating diverse 1,3,5-trisubstituted benzene derivatives.[8]

dot graph TD { A[2,3,5-Triiodobenzaldehyde] -->|Oxidation| B(2,3,5-Triiodobenzoic Acid); A --

>|Reduction| C(2,3,5-Triiodobenzyl Alcohol); A -->|Nucleophilic Addition(e.g., R-MgBr)|

D(Substituted Secondary Alcohol); A -->|Cross-Coupling(e.g., Suzuki)| E(Aryl-Substituted

Derivatives); B --> F{Applications inAgrochemicals &Medicinal Chemistry}; D --> G{Complex

Molecule Synthesis}; E --> H{Materials Science &Drug Discovery};

} Caption: Synthetic utility of 2,3,5-Triiodobenzaldehyde.

Spectroscopic Characterization Workflow
Elucidating the structure and confirming the purity of 2,3,5-Triiodobenzaldehyde relies on a

combination of standard spectroscopic techniques. The causality behind using multiple

methods is to obtain orthogonal data points, each providing unique information about the

molecule's structure, which together create a comprehensive and validated chemical identity.

dot graph TD { subgraph "Sample Preparation" A(Dissolve in appropriate deuterated solvent,

e.g., DMSO-d6 or CDCl3) end

} Caption: Workflow for spectroscopic validation.

Expected Spectroscopic Data:
Infrared (IR) Spectroscopy: A strong, sharp absorption band is expected in the region of

1685-1715 cm⁻¹, characteristic of the C=O stretching vibration of an aromatic aldehyde.[9]

Additional peaks corresponding to the aldehyde C-H stretch would appear around 2720 cm⁻¹
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and 2820 cm⁻¹. Aromatic C=C stretching vibrations would be observed in the 1400-1600

cm⁻¹ region.

¹H NMR Spectroscopy:

Aldehyde Proton (-CHO): A highly deshielded singlet is expected between δ 9.5-10.5 ppm.

Its integration would correspond to one proton.

Aromatic Protons: Two protons are present on the aromatic ring (at C4 and C6). Due to

the unsymmetrical substitution, they would appear as distinct signals, likely doublets, in

the aromatic region (δ 7.0-8.5 ppm). The exact chemical shifts are influenced by the strong

electron-withdrawing and anisotropic effects of the iodine atoms.

¹³C NMR Spectroscopy:

Carbonyl Carbon (-CHO): A signal in the highly downfield region of δ 185-195 ppm.

Aromatic Carbons: Six distinct signals are expected. The carbons bonded to iodine (C2,

C3, C5) would appear at unusually high field for aromatic carbons (typically δ 90-110 ppm)

due to the "heavy atom effect." The remaining carbons (C1, C4, C6) would resonate in the

more typical aromatic region of δ 120-150 ppm.

Mass Spectrometry (MS): The electron impact (EI) mass spectrum should show a prominent

molecular ion (M⁺) peak at m/z ≈ 484. Key fragmentation patterns would include the loss of a

hydrogen atom (M-1) and the loss of the aldehyde group (M-29), as well as characteristic

isotopic patterns due to the presence of iodine.

Applications in Drug Development and Research
While direct applications of 2,3,5-Triiodobenzaldehyde are not as widely documented as its

corresponding carboxylic acid, its role as a synthetic intermediate is critical. Halogenated, and

particularly iodinated, organic molecules are of significant interest in medicinal chemistry and

drug development for several reasons:

Metabolic Stability: The introduction of heavy halogens like iodine can block sites of

metabolic oxidation, thereby increasing the half-life of a drug candidate.
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Binding Affinity: The large, polarizable nature of iodine can lead to favorable halogen bonding

interactions with protein targets, enhancing binding affinity and selectivity.

Radiolabeling and Imaging: Iodine's isotopes (e.g., ¹²³I, ¹²⁵I, ¹³¹I) are used in medical imaging

(SPECT, PET) and radiotherapy. 2,3,5-Triiodobenzaldehyde can serve as a precursor for

synthesizing radiolabeled compounds for diagnostic and therapeutic applications.[10][11]

The stable iodine atoms can be exchanged for radioactive isotopes in the final steps of a

synthesis.[12]

Precursor for Bioactive Molecules: It is a key starting material for producing compounds like

2,3,5-Triiodobenzoic Acid (TIBA), which is known to be an inhibitor of polar auxin transport in

plants and has been used to study hormone signaling pathways.[4][6] Such inhibitors can

serve as tool compounds to probe biological systems.

Safety, Handling, and Storage
As with any highly functionalized chemical, proper handling of 2,3,5-Triiodobenzaldehyde is

essential to ensure laboratory safety. While a specific safety data sheet (SDS) for the aldehyde

is not as common as for the related acid, the hazards can be inferred from its structure and

data for similar compounds.
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Safety Aspect Recommendation Rationale & Source(s)

Personal Protective Equipment

(PPE)

Wear chemical safety goggles,

a lab coat, and nitrile gloves.

To prevent skin and eye

contact. Standard practice for

handling solid organic

chemicals.[13][14]

Handling

Handle in a well-ventilated

area or a chemical fume hood.

Minimize dust generation.

Avoid inhalation, ingestion, and

contact with skin and eyes.

Inferred from the hazards of

related tri-iodinated

compounds which can cause

skin, eye, and respiratory

irritation.[13][14][15]

Storage

Store in a tightly sealed

container in a cool, dry, and

dark place. Recommended

storage is under an inert

atmosphere (nitrogen or

argon) at 2–8 °C.

To prevent degradation from

moisture, light, or air.

Aldehydes can be susceptible

to oxidation.[1]

First Aid

Eyes: Rinse cautiously with

water for several minutes.

Skin: Wash with soap and

water. Ingestion: Do NOT

induce vomiting. Seek

immediate medical attention.

Inhalation: Move to fresh air.

Standard first aid procedures

for chemical exposure.[13][14]

Stability & Incompatibility

Stable under recommended

storage conditions. Avoid

strong oxidizing agents, strong

bases, and direct sunlight.

Aldehydes can be oxidized,

and the aromatic ring can react

under harsh conditions.[13][16]

Conclusion
2,3,5-Triiodobenzaldehyde is more than a simple aromatic aldehyde; it is a specialized

chemical tool. Its densely functionalized core, characterized by three iodine atoms, provides a

unique combination of steric hindrance and electronic properties that chemists and drug

discovery professionals can exploit. From its role as a precursor for metabolically stable drug
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candidates to its potential in the synthesis of imaging agents, this compound represents a

versatile platform for innovation. A thorough understanding of its properties, reactivity, and

handling requirements, as outlined in this guide, is the first step toward unlocking its full

potential in the laboratory and beyond.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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triiodobenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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